molecular formula C7H5ClN2S B12841991 6-Chloro-2-methylthiazolo[4,5-b]pyridine

6-Chloro-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B12841991
M. Wt: 184.65 g/mol
InChI Key: JHQIDCLTVPACCV-UHFFFAOYSA-N
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Description

6-Chloro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylthiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Another approach involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

6-Chloro-2-methylthiazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the specific biological activity being investigated. For example, some derivatives have been reported to act as histamine H3 receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methylthiazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the chlorine atom and the methyl group can affect its interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5ClN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

JHQIDCLTVPACCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=N2)Cl

Origin of Product

United States

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